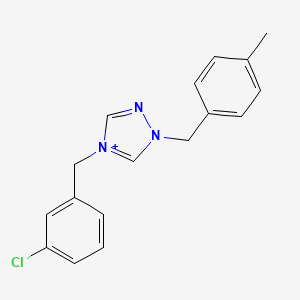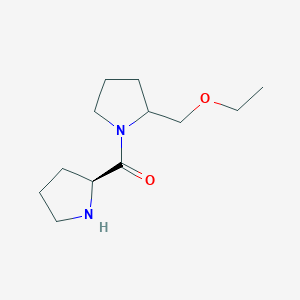
1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine is a synthetic compound that features a pyrrolidine ring substituted with an L-prolyl group and an ethoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine typically involves the reaction of L-proline with ethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- L-Proline is reacted with ethoxymethyl chloride in the presence of a base.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or sodium cyanide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Applications De Recherche Scientifique
1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for prolyl endopeptidase.
Medicine: Investigated for its potential therapeutic effects, including memory enhancement and neuroprotection.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes. For example, as a prolyl endopeptidase inhibitor, it binds to the active site of the enzyme, preventing the cleavage of peptide bonds. This inhibition can lead to various biological effects, including modulation of neuropeptide levels and potential therapeutic benefits.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(L-Prolyl)-2-(methoxymethyl)pyrrolidine
- 1-(L-Prolyl)-2-(hydroxymethyl)pyrrolidine
- 1-(L-Prolyl)-2-(chloromethyl)pyrrolidine
Uniqueness
1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine is unique due to the presence of the ethoxymethyl group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency as an enzyme inhibitor, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H22N2O2 |
|---|---|
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
[2-(ethoxymethyl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-9-10-5-4-8-14(10)12(15)11-6-3-7-13-11/h10-11,13H,2-9H2,1H3/t10?,11-/m0/s1 |
Clé InChI |
APCBTZFGIAJTBA-DTIOYNMSSA-N |
SMILES isomérique |
CCOCC1CCCN1C(=O)[C@@H]2CCCN2 |
SMILES canonique |
CCOCC1CCCN1C(=O)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


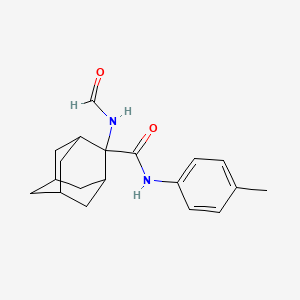
![1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol](/img/structure/B13366796.png)
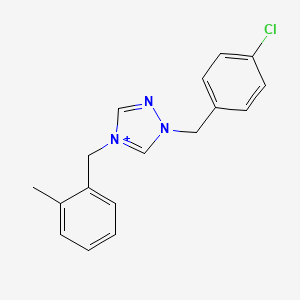
![3-Ethyl-8-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13366807.png)
![6-(3,4-Dimethylbenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366809.png)
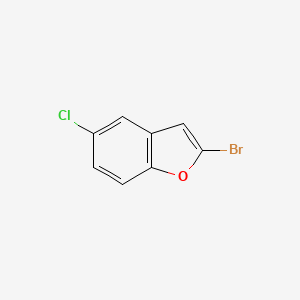

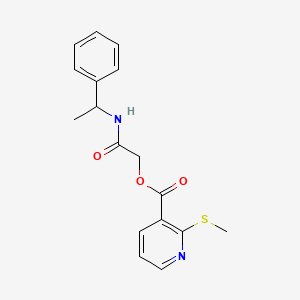

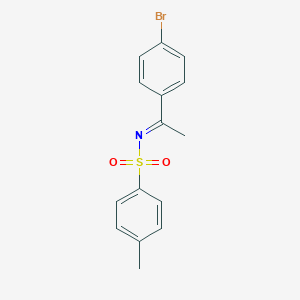
![(3S,4R)-4-[(4-hydroxyphenyl)amino]oxolan-3-ol](/img/structure/B13366850.png)


